![molecular formula C14H18N4O4S2 B14411114 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid CAS No. 85894-18-4](/img/structure/B14411114.png)
1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a guanidine group, a thiophene ring, and a sulfonic acid group
Métodos De Preparación
The synthesis of 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the guanidine derivative, followed by the introduction of the thiophene ring and the sulfonic acid group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has potential applications as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. In medicine, it is being investigated for its potential use in drug development, particularly for its antiviral and anticancer properties. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds .
Mecanismo De Acción
The mechanism of action of 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with nucleic acids and proteins, potentially disrupting their normal function. The thiophene ring may contribute to the compound’s ability to penetrate cell membranes, enhancing its bioavailability. The sulfonic acid group may play a role in the compound’s solubility and stability in aqueous environments .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid stands out due to its unique combination of structural features. Similar compounds include other guanidine derivatives, thiophene-containing compounds, and sulfonic acid derivatives. Each of these compounds has its own set of properties and applications, but the combination of these features in a single molecule makes this compound particularly versatile and valuable in scientific research .
Propiedades
Número CAS |
85894-18-4 |
|---|---|
Fórmula molecular |
C14H18N4O4S2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N4OS.C7H8O3S/c1-5-2-3-13-6(5)4-9-10-7(8)11-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,12H,1H3,(H3,8,10,11);2-5H,1H3,(H,8,9,10)/b9-4+; |
Clave InChI |
ZNTFKXSPPGGWJN-JOKMOOFLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)/C=N/N=C(\N)/NO |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C=NN=C(N)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
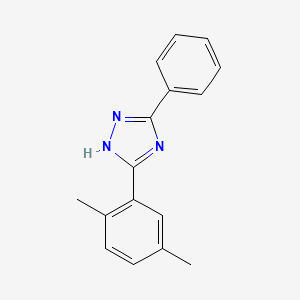
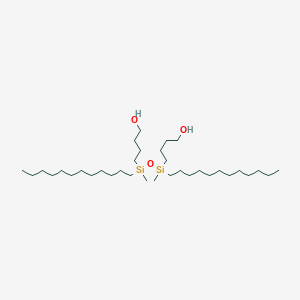
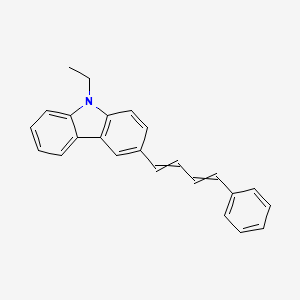
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
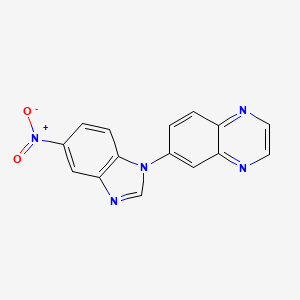
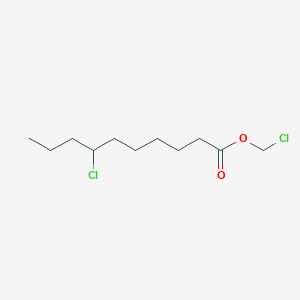
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
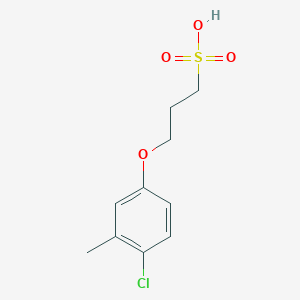

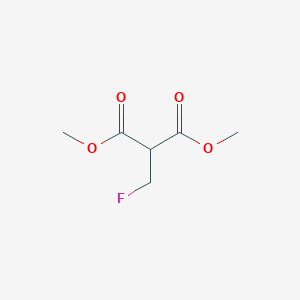
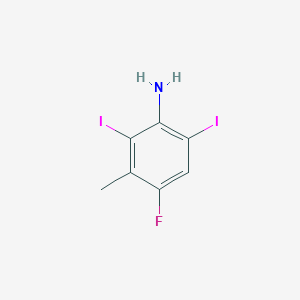
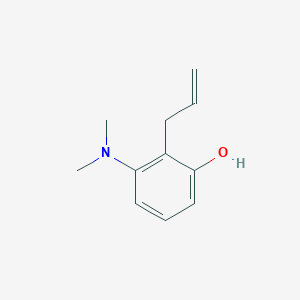
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
